Enhanced Acidity (pKa) vs. Unsubstituted Phenol
The presence of two ortho-trifluoroacetyl groups significantly enhances the acidity of 4-tert-butyl-2,6-bis(trifluoroacetyl)phenol compared to unsubstituted phenol. The pKa of the target compound is reported as 6.8, which is over 3 pKa units lower than the baseline phenol pKa of 10.0 . This difference indicates a more than 1000-fold increase in acidity.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 6.8 |
| Comparator Or Baseline | Unsubstituted phenol: pKa = 10.0 |
| Quantified Difference | ΔpKa = -3.2 |
| Conditions | Estimated or reported pKa values |
Why This Matters
This substantial increase in acidity dictates the compound's reactivity, solubility in basic media, and its ability to form stable salts and complexes, which is critical for applications in catalysis and materials synthesis.
